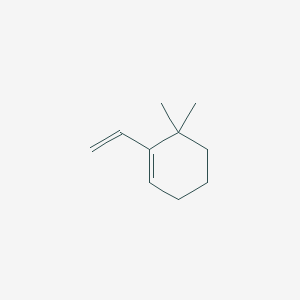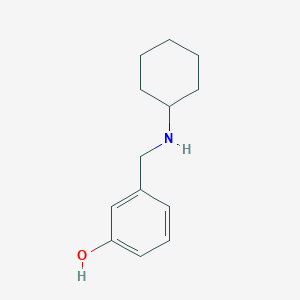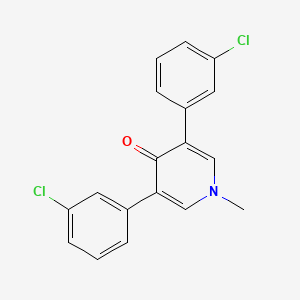
1-Butyl-2,3-diisopropylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,3-diisopropylguanidine is an organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes two isopropyl groups and a butyl group attached to the guanidine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-diisopropylguanidine typically involves the reaction of N,N,N’,N’-tetramethylurea with triphosgene in an anhydrous toluene solution under argon atmosphere. The reaction mixture is cooled to approximately 10°C using an ice bath. After the addition of tert-butylamine, the mixture is heated under reflux for several hours. The resulting product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.
化学反応の分析
Types of Reactions
1-Butyl-2,3-diisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.
科学的研究の応用
1-Butyl-2,3-diisopropylguanidine has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-Butyl-2,3-diisopropylguanidine involves its strong basicity, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Similar in structure but with different alkyl groups.
N,N,N’,N’-Tetramethylguanidine: Lacks the isopropyl and butyl groups, making it less sterically hindered.
Uniqueness
1-Butyl-2,3-diisopropylguanidine is unique due to its specific combination of isopropyl and butyl groups, which confer distinct steric and electronic properties. These properties make it particularly effective as a catalyst in certain chemical reactions, distinguishing it from other guanidines.
特性
分子式 |
C11H25N3 |
|---|---|
分子量 |
199.34 g/mol |
IUPAC名 |
2-butyl-1,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C11H25N3/c1-6-7-8-12-11(13-9(2)3)14-10(4)5/h9-10H,6-8H2,1-5H3,(H2,12,13,14) |
InChIキー |
KUGOAVWLRXOHOR-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C(NC(C)C)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester](/img/structure/B8632567.png)




![4-[(4-pyridinylmethyl)thio]benzenamine](/img/structure/B8632604.png)




